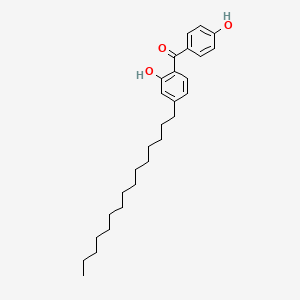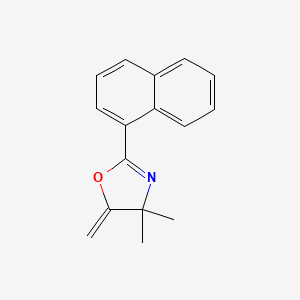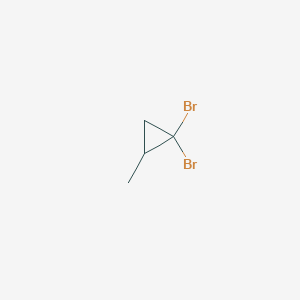![molecular formula C16H14F3NOS B14515090 N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 62639-15-0](/img/structure/B14515090.png)
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(methylsulfanyl)methylbenzene with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the trifluoromethyl group may be reduced to a trifluoromethyl anion under specific conditions.
Substitution: Substitution reactions can occur at the benzene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl anion derivatives.
Substitution: Various substituted benzamides depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biology:
Enzyme Inhibition: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of specific biomarkers.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism of action of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another compound with a trifluoromethyl group, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both a methylsulfanyl group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound with diverse applications in various fields of research and industry.
Propiedades
Número CAS |
62639-15-0 |
|---|---|
Fórmula molecular |
C16H14F3NOS |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[2-(methylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NOS/c1-22-10-12-5-2-3-8-14(12)20-15(21)11-6-4-7-13(9-11)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Clave InChI |
MESJHSPXIILFGI-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)





![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)

